1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : A novel synthesis approach for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones, which are structurally related to 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been developed using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding the products in good yield (Neukom, Aquino, & Wolfe, 2011).
- Stereochemistry Insight : The stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, related to the compound of interest, was studied using proton magnetic resonance, revealing the existence of only one pseudo-boat cycloheptadiene-like conformation at room temperature (Aversa et al., 1980).
Biological Applications
- Anticonvulsant Action : The anticonvulsant action of 1,5-benzodiazepine, structurally similar to the compound , was studied, suggesting potential therapeutic advantages of 1,5-benzodiazepines over 1,4-benzodiazepines in the treatment of epilepsy (Meldrum, Chapman, & Horton, 1979).
- AMPA Receptor Antagonists : Certain derivatives of 1,5-benzodiazepines were found to act as potent AMPA receptor antagonists, offering insights into the anticonvulsant and neuroprotective potential of such compounds (Chimirri et al., 1997).
Chemical Analysis and Characterization
- Spectroscopic Analysis : Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines were characterized by their vibrational and electronic spectra, with mass spectral fragmentation paths assigned, providing a basis for structural and compositional analysis of similar compounds (Hunter & Webb, 1972).
Pharmacological Insights
- Peripheral Receptor Binding : The binding site of peripheral benzodiazepine receptors was studied using conformationally restrained derivatives, highlighting the importance of the carbonyl moiety in ligand recognition and binding, which may be relevant for understanding the pharmacodynamics of similar compounds (Cappelli et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with kinases such as chk1, chk2, and sgk .
Mode of Action
It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving kinases .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine .
Properties
IUPAC Name |
5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMBZALYPPNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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